2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is significant in various biological activities. The molecular formula is with a molecular weight of 314.36 g/mol. The compound is classified under heterocyclic compounds due to the presence of sulfur and nitrogen in its structure, making it relevant for drug development and synthesis.
The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves several steps:
Technical details such as reaction times, temperatures, and yields are critical for optimizing the synthesis process and ensuring reproducibility.
The molecular structure of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide can be represented using various notations:
O=C1C(C(C2=CC=CC=C2)=C3C)=C(S3)N=CN1CC(NN)=O1S/C15H14N4O2S/c1-9-12(10-5-3-2-4-6-10)13-14(22-9)17-8-19(15(13)21)7-11(20)18-16/h2-6,8H,7,16H2,1H3,(H,18,20)The structural analysis reveals a thienopyrimidine ring system with a phenyl substituent and an acetohydrazide moiety. The arrangement of atoms contributes to its biological activity and interaction with target proteins.
The compound can undergo various chemical reactions typical of hydrazides and heterocycles:
Technical details regarding reaction conditions (e.g., temperature, solvents) are essential for understanding the reactivity of this compound.
The mechanism of action for 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide often involves interaction with specific biological targets:
Data from pharmacological studies are necessary to elucidate these mechanisms further.
The physical and chemical properties of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide include:
Chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles or electrophiles.
This compound has several scientific uses:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4